molecular formula C22H20N2OS B2750131 (2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone CAS No. 2034374-35-9

(2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone

Cat. No.: B2750131
CAS No.: 2034374-35-9
M. Wt: 360.48
InChI Key: STURWOLQXWVWHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of indole derivatives, which are known for their broad range of chemical and biological properties . For instance, a Diels–Alder reaction between key intermediates can lead to the formation of correspondent compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several different functional groups. The presence of an indole nucleus, which is aromatic in nature, is a key feature of this compound .

Scientific Research Applications

Antimicrobial Applications

Compounds with a structure involving (pyridin-4-yl)methanone moieties, such as some synthesized pyrazoline derivatives, have been explored for their antimicrobial properties. For example, the study by Kumar et al. (2012) synthesized a series of compounds that showed good antimicrobial activity, with methoxy group-containing compounds exhibiting high activity against standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Inhibitory Effects on Enzymatic Activities

Another research avenue includes the investigation of substituted pyrazoles, pyrroles, indoles, and carbazoles for their potential as enzyme inhibitors. Rudnitskaya et al. (2009) identified several compounds, including indolyl and phenyl methanone derivatives, as effective inhibitors of fructose-1,6-bisphosphatase, with activities comparable to natural inhibitors (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).

Photophysical Properties

The photophysical properties of certain compounds, such as those involving (phenyl)methanone in their structure, have been studied for their potential applications in materials science. Al-Ansari (2016) investigated the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, revealing insights into their fluorescence and electronic absorption behavior in different solvents, which could inform their use in optoelectronic devices (Al-Ansari, 2016).

Synthesis and Structural Characterization

Research on the synthesis and crystal structure of compounds with related functional groups provides foundational knowledge for understanding the chemical behavior and potential applications of (2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone. For instance, the work by Huang et al. (2021) on synthesizing boric acid ester intermediates and their structural characterization through X-ray diffraction and DFT studies offers insights into the physicochemical properties and molecular structures of such compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c1-2-26-21-6-4-3-5-19(21)22(25)24-14-11-18-15-17(7-8-20(18)24)16-9-12-23-13-10-16/h3-10,12-13,15H,2,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STURWOLQXWVWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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